molecular formula C15H17NO2 B2430205 N-(2,5-dimethylphenyl)-2,4-dimethylfuran-3-carboxamide CAS No. 54110-61-1

N-(2,5-dimethylphenyl)-2,4-dimethylfuran-3-carboxamide

Cat. No.: B2430205
CAS No.: 54110-61-1
M. Wt: 243.306
InChI Key: OLJMLFXLUHTGAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-dimethylphenyl)-2,4-dimethylfuran-3-carboxamide is an organic compound that belongs to the class of amides It is characterized by the presence of a furan ring substituted with dimethyl groups and a carboxamide group attached to a dimethylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-2,4-dimethylfuran-3-carboxamide typically involves the reaction of 2,5-dimethylphenylamine with 2,4-dimethylfuran-3-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the formation of the desired amide is complete .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route, but with optimized reaction conditions to enhance yield and purity. This may involve the use of automated reactors, precise temperature control, and continuous monitoring of the reaction progress.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-2,4-dimethylfuran-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The carboxamide group can be reduced to form the corresponding amine.

    Substitution: Electrophilic substitution reactions can occur on the phenyl ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-2,4-dimethylfuran-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their function and leading to various biochemical effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor signaling pathways by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

    N-(2,5-dimethylphenyl)-thioureido derivatives: These compounds share a similar phenyl moiety but differ in the functional group attached to the phenyl ring.

    2,5-dimethylphenylboronic acid: Contains the same phenyl ring but with a boronic acid group instead of a carboxamide.

    N-(2,5-dimethylphenyl)-3-phenoxyethoxybenzamide: Another amide derivative with different substituents on the phenyl ring

Uniqueness

N-(2,5-dimethylphenyl)-2,4-dimethylfuran-3-carboxamide is unique due to the presence of both a furan ring and a carboxamide group, which confer specific chemical and biological properties

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-2,4-dimethylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c1-9-5-6-10(2)13(7-9)16-15(17)14-11(3)8-18-12(14)4/h5-8H,1-4H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLJMLFXLUHTGAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=C(OC=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.